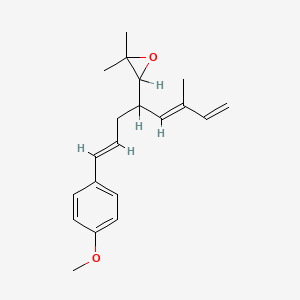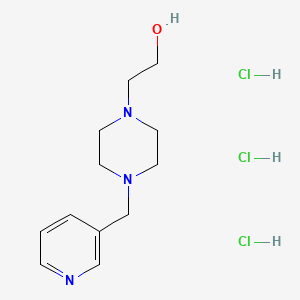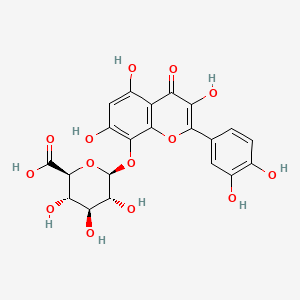
Hibifolin
概要
説明
Hibifolin is a flavonol glycoside . It has been found to prevent beta-amyloid-induced neurotoxicity in vitro . The systematic IUPAC name for Hibifolin is (2S,3S,4S,5R,6S)-6-{[2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-8-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid .
Molecular Structure Analysis
Hibifolin has a molecular formula of C21H18O14 . Its average mass is 494.359 Da and its monoisotopic mass is 494.069641 Da .Chemical Reactions Analysis
Hibifolin has been identified as a potential inhibitor of adenosine deaminase (ADA), with a Ki of 49.92 μM . It has also been found to inhibit Sortase A (SrtA) activity .Physical And Chemical Properties Analysis
Hibifolin is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .科学的研究の応用
Antibacterial Activity
Hibifolin has been identified as a natural inhibitor of Sortase A (SrtA), a key enzyme involved in the virulence of Staphylococcus aureus, including methicillin-resistant strains (MRSA). It has been shown to attenuate the pathogenicity of S. aureus by inhibiting SrtA activity, reducing bacterial adhesion, invasion, and biofilm formation . This suggests its potential use as an adjuvant therapy for bacterial infections.
Neuroprotective Effects in Alzheimer’s Disease
Research indicates that Hibifolin may have protective effects against beta-amyloid-induced neurotoxicity, which is implicated in the development of Alzheimer’s disease. Hibifolin’s application in primary cortical neurons has shown to prevent cell death and suppress DNA fragmentation induced by beta-amyloid . This points to its potential as a drug or food supplement for treating neurodegenerative diseases.
Cardioprotective Agent in Myocardial Ischemic Injury
Hibifolin has been studied for its role in myocardial ischemic injury. Although specific studies on Hibifolin’s direct impact on myocardial ischemia are limited, its known anti-inflammatory and antioxidant properties suggest it could be beneficial in reducing myocardial damage during ischemic events .
Cerebral Ischemic Injury
Similar to its cardioprotective potential, Hibifolin’s anti-inflammatory and antioxidant activities may offer therapeutic benefits in cerebral ischemic injury. Its ability to prevent cellular damage and death in the brain could be crucial in treating conditions like stroke .
Anti-inflammatory Activities
Hibifolin exhibits significant anti-inflammatory activities. It has been shown to protect against pro-inflammatory responses and oxidative stress in acute lung injury models. Hibifolin’s modulation of antioxidative enzymes and the AMPK2/Nrf-2 pathway highlights its potential as a therapeutic agent for inflammatory diseases .
Antioxidant Properties
The compound’s strong antioxidant properties have been leveraged in various studies, indicating its potential to combat oxidative stress-related pathologies. Hibifolin’s ability to enhance antioxidative enzyme activity could be applied in the treatment of diseases where oxidative stress is a contributing factor .
Inhibition of Arachidonic Acid Metabolism
Hibifolin has been found to inhibit the metabolism of arachidonic acid, which is a key process in the inflammatory response. This activity suggests its use in the treatment of conditions associated with inflammation and pain .
Adjuvant Therapy for Lung Infections
In addition to its antibacterial activity, Hibifolin has shown promise in protecting against lung infections. Its ability to improve survival rates in pneumonia-induced models in mice indicates its potential as an adjuvant therapy for lung infections .
作用機序
Target of Action
Hibifolin, a flavonol glycoside, has been identified as a potential inhibitor of two primary targets: Adenosine Deaminase (ADA) and Sortase A (SrtA) . ADA is an enzyme involved in purine metabolism, and its inhibition can lead to an increase in the concentration of adenosine and other purine nucleosides . SrtA is a membrane-bound transpeptidase in Gram-positive bacteria, playing a crucial role in the pathogenesis of infections .
Mode of Action
Hibifolin interacts directly with its targets, leading to their inhibition . In the case of SrtA, hibifolin binds directly to the protein, reducing its activity . This interaction was confirmed by the finding that the inhibition activities of hibifolin on mutant SrtA were substantially reduced after mutating the binding sites .
Biochemical Pathways
The inhibition of SrtA by hibifolin affects the pathogenic behavior of Staphylococcus aureus, including adhesion, invasion, and biofilm formation . This suggests that hibifolin may interfere with the biochemical pathways involved in bacterial virulence .
Pharmacokinetics
Its ability to inhibit ada and srta suggests that it can reach its targets in the body effectively .
Result of Action
Hibifolin’s action results in a decrease in the virulence of Staphylococcus aureus, including reduced adhesion, invasion, and biofilm formation . It also protects neurons against beta-amyloid-induced neurotoxicity . In combination with cefotaxime, hibifolin has been shown to protect mice from infection-induced pneumonia .
Action Environment
It’s worth noting that hibifolin was found to be effective in a pneumonia model established using mice, suggesting that it can function effectively in a living organism .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVMAMXQPVHXTJ-ORYXKJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203913 | |
| Record name | Hibifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hibifolin | |
CAS RN |
55366-56-8 | |
| Record name | Hibifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55366-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hibifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055366568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hibifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIBIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR6MS62GTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



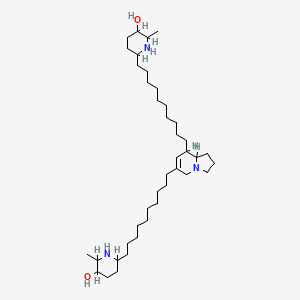
![[(1r)-1-[(1s,2s)-6-[(5s,6s)-5-[(1r)-1-Acetoxyethyl]-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl] acetate](/img/structure/B1673161.png)
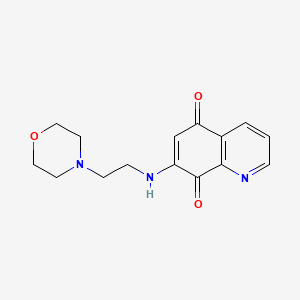
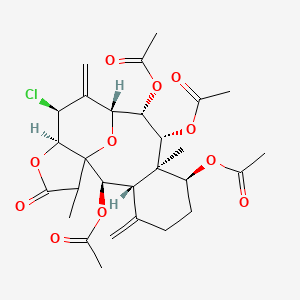

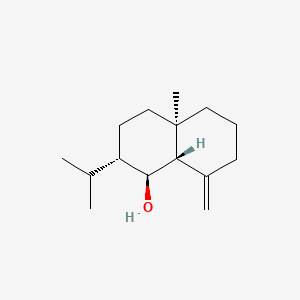
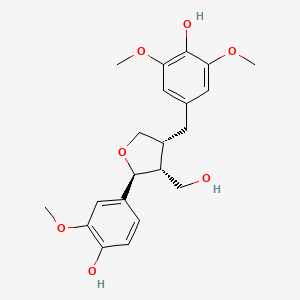
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1673171.png)

